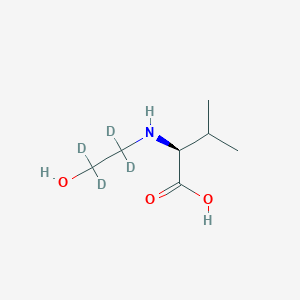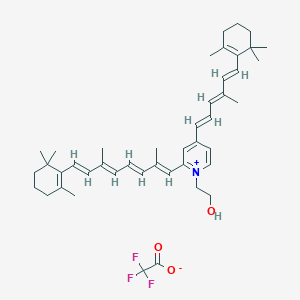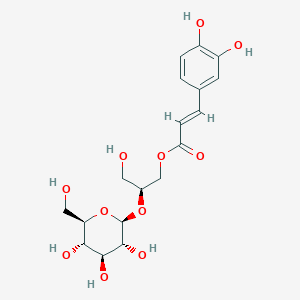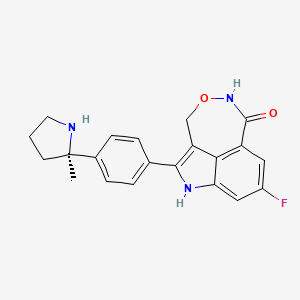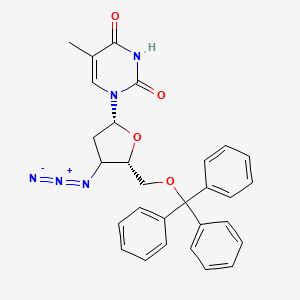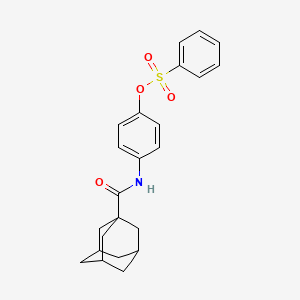
Enpp/Carbonic anhydrase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enpp/Carbonic anhydrase-IN-1 is a potent inhibitor of both ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) and carbonic anhydrase enzymes. This compound exhibits significant antiproliferative activity against cancer cells while maintaining low cytotoxicity towards normal cells . It is known for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer research and potential therapeutic applications .
Métodos De Preparación
The synthesis of Enpp/Carbonic anhydrase-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Enpp/Carbonic anhydrase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Enpp/Carbonic anhydrase-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition and the mechanisms of enzyme-catalyzed reactions.
Biology: It helps in understanding the role of Enpp and carbonic anhydrase enzymes in various biological processes.
Mecanismo De Acción
Enpp/Carbonic anhydrase-IN-1 exerts its effects by inhibiting the activity of Enpp and carbonic anhydrase enzymes. These enzymes play crucial roles in various physiological processes, including purinergic signaling and the regulation of pH balance . By inhibiting these enzymes, the compound disrupts these processes, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the binding of the compound to the active sites of the enzymes, thereby preventing their normal function .
Comparación Con Compuestos Similares
Enpp/Carbonic anhydrase-IN-1 is unique due to its dual inhibitory activity against both Enpp and carbonic anhydrase enzymes. Similar compounds include:
Sulfonamide-based inhibitors: These compounds primarily target carbonic anhydrase enzymes and are used in the treatment of conditions like glaucoma and epilepsy.
Phosphodiesterase inhibitors: These compounds target enzymes involved in the breakdown of cyclic nucleotides and are used in the treatment of various cardiovascular and respiratory conditions.
This compound stands out due to its selective antiproliferative activity for cancer cells and its low cytotoxicity against normal cells .
Propiedades
Fórmula molecular |
C23H25NO4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[4-(adamantane-1-carbonylamino)phenyl] benzenesulfonate |
InChI |
InChI=1S/C23H25NO4S/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-20(9-7-19)28-29(26,27)21-4-2-1-3-5-21/h1-9,16-18H,10-15H2,(H,24,25) |
Clave InChI |
NYTJZFKTUQYXEN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)
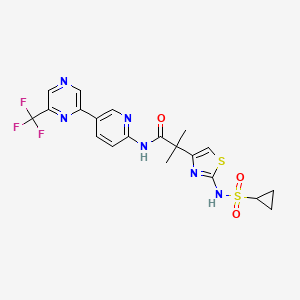
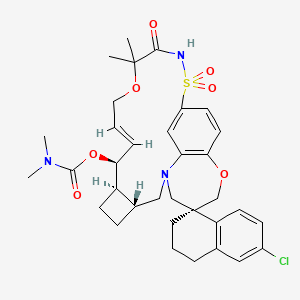

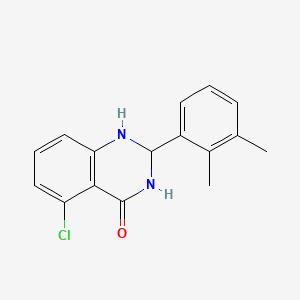
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)

